molecular formula C24H34O4 B12293724 3-O-Methyl 6-hydroxy-17beta-estradiol

3-O-Methyl 6-hydroxy-17beta-estradiol

Cat. No.: B12293724
M. Wt: 386.5 g/mol
InChI Key: KBLHOUGMAXJFJU-UHFFFAOYSA-N
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Description

3-O-Methyl 6-hydroxy-17β-estradiol is a synthetic derivative of 17β-estradiol, a primary endogenous estrogen. Its structure features a 3-O-methyl group and a 6-hydroxy substituent on the steroidal backbone (estra-1,3,5(10)-triene framework).

Properties

Molecular Formula

C24H34O4

Molecular Weight

386.5 g/mol

IUPAC Name

3-methoxy-13-methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-ol

InChI

InChI=1S/C24H34O4/c1-24-11-10-17-16-7-6-15(26-2)13-19(16)21(25)14-18(17)20(24)8-9-22(24)28-23-5-3-4-12-27-23/h6-7,13,17-18,20-23,25H,3-5,8-12,14H2,1-2H3

InChI Key

KBLHOUGMAXJFJU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C1CCC2OC4CCCCO4)CC(C5=C3C=CC(=C5)OC)O

Origin of Product

United States

Preparation Methods

The synthesis of 3-O-Methyl 6-hydroxy-17beta-estradiol involves several steps. One common method includes the methylation of 6-hydroxy-17beta-estradiol using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

3-O-Methyl 6-hydroxy-17beta-estradiol undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-O-Methyl 6-hydroxy-17beta-estradiol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-O-Methyl 6-hydroxy-17beta-estradiol involves its interaction with estrogen receptors in target tissuesThis interaction leads to the regulation of gene expression and subsequent physiological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical profiles of 3-O-Methyl 6-hydroxy-17β-estradiol can be contextualized by comparing it to structurally related estradiol derivatives (Table 1).

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Biological/Physicochemical Properties
3-O-Methyl 6-hydroxy-17β-estradiol C₁₉H₂₆O₃ 3-O-methyl, 6-hydroxy Hypothesized reduced polarity due to methyl ether; potential altered receptor affinity. Limited direct activity data.
17β-Estradiol C₁₈H₂₄O₂ 3-hydroxy, 17β-hydroxy Binds estrogen receptors (ERα/ERβ); regulates reproductive, bone, and cardiovascular systems. Low aqueous solubility.
4-Methoxy-17β-estradiol C₁₉H₂₆O₃ 4-O-methoxy, 17β-hydroxy Induces oxidative stress in lung epithelial cells via ROS generation. Higher lipophilicity than 17β-estradiol.
6-Ketoestradiol C₁₈H₂₂O₃ 3-hydroxy, 6-keto, 17β-hydroxy Altered ER binding due to keto group at C6; potential role in metabolic pathways.
17β-Estradiol 3-sulfate C₁₈H₂₄O₅S 3-sulfate, 17β-hydroxy Increased water solubility; serves as a circulating reservoir for active estrogen.
3-O-Methyl estradiol C₁₉H₂₆O₂ 3-O-methyl, 17β-hydroxy Reduced ER binding affinity compared to 17β-estradiol; enhanced metabolic stability.

Structural Modifications and Receptor Interactions

  • 3-O-Methyl vs. For example, 3-O-Methyl estradiol shows weaker receptor activation than 17β-estradiol, suggesting steric hindrance or altered hydrogen-bond networks .
  • 6-Hydroxy vs. 6-Keto Groups: The hydroxyl group at C6 in 3-O-Methyl 6-hydroxy-17β-estradiol may enhance polarity compared to the keto group in 6-ketoestradiol.

Physicochemical Properties

  • Solubility : The 3-O-methyl group reduces aqueous solubility compared to 17β-estradiol, while the 6-hydroxy group may partially offset this effect. In contrast, sulfated derivatives (e.g., 17β-Estradiol 3-sulfate) exhibit high water solubility .
  • Lipophilicity : Methylation increases logP values, enhancing membrane permeability. 4-Methoxy-17β-estradiol’s higher lipophilicity correlates with increased cellular uptake and toxicity .

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